molecular formula C15H18O4 B8378143 1-(2-(Benzyloxy)-2-oxoethyl)cyclopentanecarboxylic acid

1-(2-(Benzyloxy)-2-oxoethyl)cyclopentanecarboxylic acid

Cat. No. B8378143
M. Wt: 262.30 g/mol
InChI Key: OQBWCDHMDUTOLJ-UHFFFAOYSA-N
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Patent
US08877815B2

Procedure details

To a solution of 2-oxaspiro[4.4]nonane-1,3-dione (3 g, 19.46 mmol) in toluene (2 ml), BnOH (2.023 ml, 19.46 mmol) was added. The reaction mixture was allowed to stir at 100° C. for 19 hours, and the reaction mixture was concentrated under reduced pressure. The obtained residue was recrystallized in DCM (15 ml) and 2,2,4-trimethylpentane (100 ml). The obtained colorless crystal was washed with a 10% solution of DCM/heptane (20 ml). The obtained solid was dried under reduce pressure to give 1-(2-(benzyloxy)-2-oxoethyl)cyclopentanecarboxylic acid (3.09 g); Retention time=1.56 minutes (condition A); 1H NMR (400 MHz, CDCl3) δ ppm 1.24 (t, J=7.2 Hz, 3H) 1.58-1.81 (m, 6H) 2.19-2.25 (m, 2H) 2.75 (s, 2H) 5.11 (s, 2H) 7.28-7.37 (m, 5H) 11.80 (br s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.023 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:5]2([CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][C:3](=[O:10])[O:2]1.[CH2:12]([OH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[CH2:12]([O:19][C:3](=[O:10])[CH2:4][C:5]1([C:1]([OH:11])=[O:2])[CH2:9][CH2:8][CH2:7][CH2:6]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(OC(CC12CCCC2)=O)=O
Name
Quantity
2.023 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir at 100° C. for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was recrystallized in DCM (15 ml)
WASH
Type
WASH
Details
The obtained colorless crystal was washed with a 10% solution of DCM/heptane (20 ml)
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CC1(CCCC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.